YK5Dtp8nhu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of CEP-11981 (tosylate) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
CEP-11981 (tosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The tosylate group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
CEP-11981 (tosylate) has a wide range of scientific research applications:
作用機序
CEP-11981 (tosylate) exerts its effects by inhibiting multiple tyrosine kinases, including TIE2, VEGFR1-3, and FGFR1 . These kinases play crucial roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these kinases, CEP-11981 (tosylate) disrupts angiogenesis, thereby inhibiting tumor growth and progression . The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling pathways .
類似化合物との比較
CEP-11981 (tosylate) is unique in its ability to inhibit multiple tyrosine kinases simultaneously, making it a potent anti-tumor and anti-angiogenic agent . Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor that targets multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma
These compounds share similar mechanisms of action but differ in their specific kinase targets and clinical applications .
特性
CAS番号 |
901128-79-8 |
---|---|
分子式 |
C35H35N7O4S |
分子量 |
649.8 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |
InChIキー |
OCCDXAYTEKPNMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。